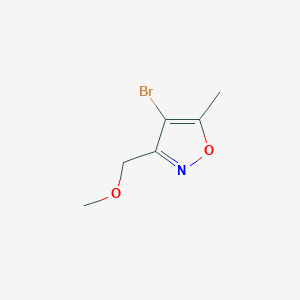

4-Bromo-3-methoxymethyl-5-methylisoxazole

説明

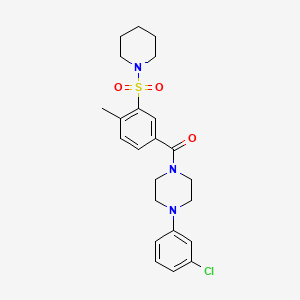

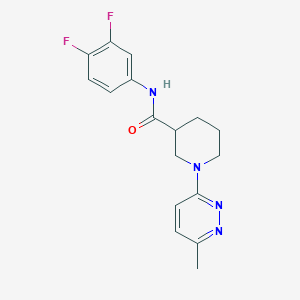

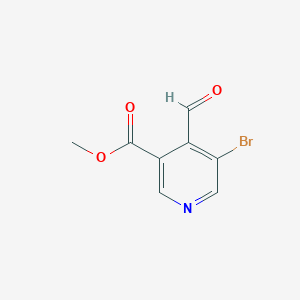

The compound of interest, 4-Bromo-3-methoxymethyl-5-methylisoxazole, is a derivative of isoxazole, which is a five-membered heteroaromatic compound. Isoxazoles are known for their diverse chemical reactivity and have been studied for their potential applications in pharmaceuticals and materials science. The presence of bromine and methoxymethyl groups on the isoxazole ring can significantly influence the compound's reactivity and physical properties .

Synthesis Analysis

The synthesis of isoxazole derivatives often involves strategies such as 1,3-dipolar cycloadditions, nucleophilic substitutions, and rearrangements. For instance, the synthesis of 2-(5-nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones, which can rearrange to form imidazo[1,2-a]pyridines and indoles, demonstrates the reactivity of isoxazole compounds under basic conditions with triethylamine . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic approaches could be applied, considering the reactivity of the isoxazole ring and the presence of substituents that can undergo further chemical transformations .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be elucidated using various spectroscopic techniques, including infrared (IR), ultraviolet (UV), nuclear magnetic resonance (NMR), and X-ray diffraction. For example, the crystal and molecular structure of a related compound, 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole, was determined using these methods, providing insights into the nature of intermolecular interactions and the stabilization of the compound through hydrogen bonding . Similar techniques could be employed to analyze the molecular structure of this compound, which would likely reveal the influence of the bromo and methoxymethyl substituents on the overall molecular conformation .

Chemical Reactions Analysis

Isoxazole derivatives participate in a variety of chemical reactions. The presence of a bromine atom in the structure suggests potential for nucleophilic substitution reactions, as seen in the formation of brominated trihalomethylenones and their subsequent reactions to produce various pyrazoles . Additionally, the reactivity of the isoxazole ring can lead to ring transformations, such as the conversion of an isoxazoline-2-oxide to a 1,2-oxazine derivative . These examples highlight the versatility of isoxazole compounds in chemical synthesis and the potential for this compound to undergo similar transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their substituents. For instance, the tautomerism between the OH and NH forms of isoxazol-5-ones is solvent-dependent, and the basicity of these compounds varies with substitution . The presence of a bromine atom can also affect the compound's reactivity and physical properties, such as melting point and solubility. The spectral studies and crystal structure analysis of 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole provide insights into the intermolecular interactions that stabilize the crystal lattice, which could be relevant to understanding the properties of this compound . Additionally, the reactivity of the compound towards nucleophiles and electrophiles can be inferred from molecular docking studies and reactivity descriptors .

科学的研究の応用

Antibacterial Activity

Isoxazole derivatives have been synthesized and evaluated for their antibacterial properties. For example, the synthesis and antibacterial activity of 3‐(5‐Methylisoxazol‐3‐yl) −1,2,4‐triazolo [3,4‐b]‐1,3,4‐thiadiazine derivatives were explored, highlighting the potential of isoxazole compounds in the development of new antibacterial agents (Hui et al., 2010).

Controlled-Release Formulations

Research into biologically active polymers has led to controlled-release formulations based on modifications of isoxazole compounds. A study demonstrated the fungicidal effects of these compounds and their potential in developing chemically controlled-released formulations (Tai et al., 2002).

Photodynamic Therapy Applications

Isoxazole derivatives have been investigated for their suitability in photodynamic therapy (PDT), a treatment modality for cancer. A study on the synthesis of new zinc phthalocyanine compounds substituted with isoxazole derivative groups showed promising properties for PDT applications, including high singlet oxygen quantum yield (Pişkin et al., 2020).

Organic Synthesis

Isoxazoles serve as key intermediates in organic synthesis. A study detailed the synthesis of 4-substituted 3-ethoxy-5-methylisoxazoles via palladium-catalyzed coupling reactions, showcasing the versatility of isoxazole compounds in constructing complex molecular architectures (Kromann et al., 2001).

Environmental and Biological Applications

Isoxazole derivatives have been evaluated for their environmental and biological applications, such as in the biodegradation of pharmaceutical compounds. Research into the degradation mechanisms of sulfamethoxazole (SMX) identified isoxazole derivatives as by-products, contributing to our understanding of antibiotic degradation pathways in the environment (Mulla et al., 2018).

作用機序

Mode of Action

Isoxazole compounds often interact with their targets via hydrogen bonding, dipole interactions, and van der waals forces .

Biochemical Pathways

Isoxazole compounds are often involved in a variety of biological processes, but the specifics would depend on the exact structure and functional groups of the compound .

Pharmacokinetics

These properties would be influenced by factors such as the compound’s solubility, stability, and molecular size .

Result of Action

The effects would depend on the compound’s specific targets and mode of action .

特性

IUPAC Name |

4-bromo-3-(methoxymethyl)-5-methyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNO2/c1-4-6(7)5(3-9-2)8-10-4/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKLSNLBZGYPDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)COC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-allyl-4-(1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2505403.png)

![2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2505404.png)

![4-(tert-butyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2505405.png)

![N-[2-(3,3-Difluoropiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2505411.png)

![N-(4-ethoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2505416.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide](/img/structure/B2505422.png)

![2-Chloro-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B2505424.png)